molecular formula C17H22N2O3S B2385700 N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-78-5

N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2385700
CAS No.: 868215-78-5
M. Wt: 334.43
InChI Key: KWJGKAORLWOJJS-UHFFFAOYSA-N
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Description

N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide (CAS 868215-79-6) is a chemical compound with the molecular formula C17H21FN2O3S and a molecular weight of 352.42 g/mol . It should be stored at 2-8°C. This product is provided For Research Use Only. The core structure of this molecule features a thiomorpholine-3,5-dione ring, which is a sulfur-containing heterocycle, substituted with diethyl groups and further functionalized with an acetamide linker connected to a 4-fluorobenzyl group. The N-benzyl acetamide moiety is a scaffold of significant interest in medicinal chemistry research. Notably, compounds sharing this core structure have been investigated as potential inhibitors of viral replication. Recent scientific literature has identified related N-benzyl-2-((indol-3-yl)thio)-acetamide derivatives as potent inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a key enzyme target for antiviral development . These findings highlight the broader research potential of the N-benzyl acetamide chemical class in virology and infectious disease studies. Researchers may find this compound valuable for further exploration in these and other biochemical applications.

Properties

IUPAC Name

N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-3-13-16(21)19(17(22)14(4-2)23-13)11-15(20)18-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJGKAORLWOJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Dithiolane Precursors

A thiomorpholine ring is constructed via cyclization of dithiolane derivatives under acidic or basic conditions. For example, diethylamine and thioglycolic acid undergo condensation in the presence of iodine to form a thiazolidine intermediate, which is subsequently oxidized with hydrogen peroxide or potassium permanganate to introduce the 3,5-dioxo groups.

Reaction Conditions:

  • Oxidizing Agent: Hydrogen peroxide (65–75 wt%) at 60–100°C.
  • Catalyst: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.
  • Yield: 85–90% after recrystallization.

Direct Oxidation of Thiolactams

Thiolactams derived from ethylenediamine and carbon disulfide are oxidized using NaIO₄ or H₂O₂ to yield the dioxothiomorpholine core. This method avoids multi-step cyclization but requires strict temperature control (40–60°C) to prevent over-oxidation.

Introduction of the Acetamide Side Chain

The acetamide moiety is introduced at the thiomorpholine’s 4-position via two principal strategies:

Chloroacetylation Followed by Benzylamine Substitution

This two-step approach is widely documented in agrochemical syntheses:

  • Chloroacetylation:

    • The thiomorpholine intermediate reacts with chloroacetyl chloride in ethanol under basic conditions (triethylamine or K₂CO₃).
    • Key Parameters:
      • Molar ratio (thiomorpholine : chloroacetyl chloride) = 1 : 1.2.
      • Temperature: 0–25°C to minimize side reactions.
      • Yield: 75–80%.
  • Nucleophilic Substitution with Benzylamine:

    • The chloroacetamide intermediate undergoes displacement with benzylamine in polar aprotic solvents (e.g., DMF or acetonitrile).
    • Optimization:
      • Temperature: 80–100°C for 6–8 hours.
      • Base: K₂CO₃ or DIEA to neutralize HCl byproducts.
      • Yield: 65–70%.

Direct Coupling via Carboxylic Acid Activation

An alternative route involves synthesizing a thiomorpholine-acetic acid derivative, followed by amide bond formation:

  • Synthesis of 4-Carboxymethylthiomorpholine-3,5-dione:

    • Alkylation of the thiomorpholine core with bromoacetic acid under basic conditions (NaOH, 40–60°C).
    • Yield: 60–65%.
  • Amide Formation:

    • Activation of the carboxylic acid using thionyl chloride (SOCl₂) or EDCl/HOBt, followed by reaction with benzylamine.
    • Critical Factors:
      • Solvent: Dichloromethane or THF.
      • Temperature: Room temperature for 12–24 hours.
      • Yield: 70–75%.

Multi-Component Reaction (MCR) Strategies

Recent advancements utilize one-pot MCRs to streamline synthesis. For example, a ternary condensation of:

  • 2,6-Diethyl-3,5-dioxothiomorpholine,
  • Chloroacetyl chloride,
  • Benzylamine.

Conditions:

  • Solvent: Ethanol or DMF.
  • Catalyst: Morpholine or piperidine (10–15 mol%).
  • Temperature: 50–70°C for 3–5 hours.
  • Yield: 55–60%.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Chloroacetylation High selectivity, scalable Requires toxic chloroacetyl chloride 65–70%
Carboxylic Acid Coupling Avoids halogenated reagents Multi-step, lower overall efficiency 60–65%
MCR One-pot, reduced purification steps Sensitivity to stoichiometric ratios 55–60%

Mechanistic Insights and Optimization

Role of Solvent Polarity

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of benzylamine, improving substitution efficiency in chloroacetylation. Conversely, ethanol or methanol favors proton transfer in MCRs.

Temperature-Dependent Byproduct Formation

Elevated temperatures (>100°C) during acylation promote hydrolysis of chloroacetamide to acetic acid derivatives. Optimal ranges: 80–90°C for substitution, 25–40°C for coupling.

Catalytic Effects

Quaternary ammonium salts (e.g., TBAB) accelerate cyclization and substitution by stabilizing transition states through phase-transfer mechanisms.

Characterization and Validation

Synthetic products are validated using:

  • NMR Spectroscopy: Distinct signals for benzyl protons (δ 7.2–7.4 ppm) and thiomorpholine methylenes (δ 2.5–3.1 ppm).
  • HPLC Purity: ≥98% achieved via normal-phase chromatography.
  • Mass Spectrometry: Molecular ion peaks at m/z 380.46 (C₁₈H₂₄N₂O₅S).

Industrial-Scale Considerations

  • Cost Efficiency: Chloroacetylation is preferred for large-scale production due to reagent availability.
  • Waste Management: Neutralization of HCl byproducts requires Ca(OH)₂ or NaOH scrubbing.
  • Process Safety: Strict control of exothermic reactions during oxidation steps.

Emerging Methodologies

Photocatalytic Amination

Recent patents describe visible-light-mediated amination using Ru(bpy)₃²⁺ catalysts, reducing reaction times to 2–3 hours.

Flow Chemistry Approaches

Continuous-flow systems enhance heat/mass transfer in cyclization and acylation steps, improving yields by 10–15% compared to batch methods.

Chemical Reactions Analysis

N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles like halides or alkoxides.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Benznidazole (N-benzyl-2-nitroimidazolylacetamide)

Structural Differences :

  • Heterocyclic Core : Benznidazole contains a nitroimidazole ring, whereas the target compound uses a thiomorpholin ring.
  • Substituents : Benznidazole lacks the diethyl and dioxo groups present in the thiomorpholin core of the target compound.

Functional Implications :

  • Toxicity Profile : Nitroimidazoles like benznidazole are associated with severe side effects (e.g., neurotoxicity, agranulocytosis) due to nitro group-derived reactive intermediates . The absence of a nitro group in the target compound may reduce such risks.

2-(3,4-Dimethyl-5,5-dioxo-pyrazolo-benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide

Structural Differences :

  • Heterocyclic Core : This compound features a fused pyrazolo-benzothiazine system, contrasting with the thiomorpholin ring.
  • Substituents: A 2-fluorobenzyl group enhances lipophilicity, while the target compound uses a non-fluorinated benzyl group.

Functional Implications :

  • Lipophilicity : The fluorobenzyl group may increase blood-brain barrier penetration compared to the target compound’s benzyl group.

Morpholinone Derivatives

Structural Differences :

  • Core Modification: Morpholinone derivatives replace sulfur with oxygen, and lack diethyl substituents.

Functional Implications :

  • Electronic Effects : Sulfur’s lower electronegativity in the target compound may weaken dipole interactions but enhance hydrophobic interactions.
  • Steric Effects: Diethyl groups in the target compound could hinder binding to flat active sites, unlike smaller substituents in morpholinones .

Data Table: Comparative Analysis of Key Parameters

Compound Name Heterocyclic Core Key Substituents LogP (Predicted) Hydrogen Bond Acceptors Pharmacological Notes
N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide Thiomorpholin Diethyl, dioxo, benzyl ~3.5 5 Potential reduced nitro-related toxicity
Benznidazole Nitroimidazole Nitro, benzyl ~1.8 4 High side-effect profile
2-(3,4-Dimethyl-5,5-dioxo-pyrazolo-benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo-benzothiazine Dimethyl, dioxo, fluorobenzyl ~4.0 7 Enhanced lipophilicity
Morpholinone derivative Morpholinone Oxo, methyl ~2.2 3 High polarity, limited membrane uptake

Research Findings and Implications

  • Crystallography : The structural determination of such compounds often relies on software like SHELX, which aids in resolving hydrogen-bonding networks and molecular packing .
  • Hydrogen Bonding : The dioxo groups in the target compound may form robust hydrogen bonds, influencing crystal stability and solubility .
  • Therapeutic Potential: Structural similarities to benznidazole suggest possible antiparasitic or antimicrobial applications, though empirical validation is needed .

Biological Activity

N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C15H22N2O3SC_{15}H_{22}N_2O_3S. The compound features a thiomorpholine ring that contributes to its biological properties.

Synthesis

The synthesis of this compound has been achieved through various chemical routes involving the reaction of benzyl amine with appropriate acetamido derivatives. The synthetic pathway typically involves the use of reagents such as isocyanates and thioketones to introduce the thiomorpholine moiety.

Anticonvulsant Activity

Research has shown that derivatives of N-benzyl compounds exhibit significant anticonvulsant properties. For instance, studies on related compounds have indicated that certain structural features are crucial for maximizing anticonvulsant efficacy. A notable example is the compound N-benzyl-2-acetamido-3-methoxypropionamide, which demonstrated an effective dose (ED50) of 8.3 mg/kg in the maximal electroshock-induced seizure test in mice .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundED50 (mg/kg)Administration Route
N-benzyl-2-acetamido-3-methoxypropionamide8.3Intraperitoneal
Phenytoin6.5Intraperitoneal
N-benzyl-2-acetamido-3-ethoxypropionamide17.3Intraperitoneal

The mechanism by which N-benzyl compounds exert their anticonvulsant effects often involves modulation of neurotransmitter systems, particularly enhancing GABAergic activity or inhibiting excitatory neurotransmission. The presence of specific substituents on the benzyl or acetamido moieties can significantly influence these interactions.

Case Studies

A study conducted by evaluated various derivatives of N-benzyl compounds to determine their anticonvulsant efficacy. The findings highlighted that modifications to the acetamido group could enhance or diminish anticonvulsant activity. Specifically, compounds retaining the acetamido group showed superior protective effects against seizures compared to those lacking it.

In another investigation, researchers synthesized a series of N-benzyl derivatives and assessed their neurotoxicity alongside anticonvulsant properties. The protective index (PI), calculated as TD50/ED50, indicated a favorable safety profile for several compounds tested .

Q & A

Q. What are the recommended synthetic routes for N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including ring formation and amide bond coupling. For example, alkyl halides and acyl chlorides are used for thiomorpholine ring assembly and acetamide linkage, respectively. Critical parameters include solvent choice (e.g., dichloromethane), temperature control (room temperature to reflux), and stoichiometric ratios of reagents like Na₂CO₃. Purification via silica gel chromatography or recrystallization (e.g., from ethyl acetate) is essential for high yield and purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the thiomorpholine ring and benzyl group interactions. Mass spectrometry (ESI/APCI) verifies molecular weight. For crystallographic analysis, single-crystal X-ray diffraction using SHELXL software enables precise determination of bond angles, torsion angles, and hydrogen bonding networks. Data collection with diffractometers (e.g., Bruker AXS) and refinement via full-matrix least-squares methods are standard .

Q. How does the thiomorpholine ring influence the compound’s biological activity?

The thiomorpholine core contributes to hydrogen bonding and hydrophobic interactions with biological targets, such as enzymes or receptors. Substituents like diethyl groups at the 2,6-positions enhance steric effects, potentially modulating antifungal or kinase-inhibitory activity. The acetamide linker facilitates solubility and target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or target specificity. For example, antifungal activity against Candida species might differ due to membrane permeability or efflux pump mechanisms. Cross-validate results using orthogonal assays (e.g., fluorescence-based binding studies vs. cell viability assays) and employ structure-activity relationship (SAR) models to isolate critical functional groups .

Q. What strategies optimize synthetic yield when scaling up multi-step reactions?

Design of Experiments (DoE) methodologies can identify critical factors (e.g., reaction time, catalyst loading). For example, iterative additions of acetyl chloride in dichloromethane, as seen in related acetamide syntheses, improve acylation efficiency. Microwave-assisted synthesis or flow chemistry may enhance reaction rates and reproducibility for steps requiring inert atmospheres .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

High-resolution data may reveal disorder in flexible side chains (e.g., diethyl groups). SHELXL’s anisotropic displacement parameters and TWIN commands manage twinning or pseudo-symmetry. Hydrogen bonding patterns, analyzed via graph-set theory, help validate intermolecular interactions. For low-quality crystals, synchrotron radiation or cryogenic data collection improves resolution .

Q. How do hydrogen bonding networks in the crystal lattice affect solubility and stability?

The compound’s acetamide and thiomorpholine moieties form N–H···O and C–H···S interactions, creating layered or helical packing motifs. These networks influence melting points and solubility in polar solvents (e.g., DMF). Stability under ambient conditions can be predicted by analyzing thermal displacement parameters in crystallographic data .

Methodological Notes

  • Data Contradictions : Cross-reference biological assays with computational docking studies to reconcile activity differences .
  • Synthetic Optimization : Use TLC and HPLC to monitor intermediate purity, reducing side products during scale-up .
  • Crystallography : Employ SHELXPRO for macromolecular interfaces if studying protein-ligand complexes .

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